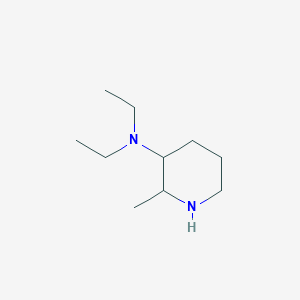

N,N-diethyl-2-methylpiperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

N,N-diethyl-2-methylpiperidin-3-amine |

InChI |

InChI=1S/C10H22N2/c1-4-12(5-2)10-7-6-8-11-9(10)3/h9-11H,4-8H2,1-3H3 |

InChI Key |

NRNSPOICMMEXND-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CCCNC1C |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of N,n Diethyl 2 Methylpiperidin 3 Amine

Exploration of Stereoselective and Enantioselective Pathways for Piperidine (B6355638) Ring Construction

The construction of the chiral 2,3-substituted piperidine core is the most critical phase in the synthesis of N,N-diethyl-2-methylpiperidin-3-amine. The absolute and relative stereochemistry of the methyl group at C2 and the amine group at C3 must be precisely controlled. Methodologies to achieve this include leveraging the inherent chirality of natural products, employing asymmetric catalysts to guide the formation of stereocenters, and utilizing substrate-controlled diastereoselective reactions.

Chiral Pool Approaches and Derivatization Strategies

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. nih.gov These molecules serve as versatile starting materials, providing a pre-existing stereocenter that can be elaborated into the target structure. For the synthesis of a 2-methyl-3-amino piperidine derivative, a plausible chiral pool starting material could be an α-amino acid.

A synthetic route could commence from a protected L-alanine derivative, where the chiral center of the amino acid is destined to become the C2 stereocenter of the piperidine ring. The synthesis would involve chain extension followed by a ring-closing reaction. For instance, the amino acid can be converted into a suitable open-chain precursor containing the necessary carbon framework and functional groups poised for cyclization. This strategy has been successfully applied to the synthesis of various substituted piperidines and related alkaloids. nih.govrsc.org The key advantage is that the stereochemistry at C2 is established from the outset, simplifying the stereochemical challenge to controlling the formation of the C3 stereocenter during cyclization.

Asymmetric Catalysis in Piperidine Formation (e.g., hydrogenation, cyclization)

Asymmetric catalysis offers a powerful and efficient means to create chiral molecules from prochiral precursors. The enantioselective hydrogenation of substituted pyridine (B92270) derivatives is a particularly well-established method for accessing chiral piperidines. acs.orgnih.gov This approach typically involves a transition metal catalyst, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. acs.orgnih.govresearchgate.net

For the synthesis of the 2-methyl-3-amino piperidine core, a potential precursor would be a 2-methyl-3-aminopyridine or a related derivative. The hydrogenation of the aromatic ring under the influence of a chiral catalyst would generate the piperidine ring with stereocontrol. acs.org Recent advancements have demonstrated high enantioselectivities (ee) in the hydrogenation of various substituted pyridinium (B92312) salts using catalysts like Rh-JosiPhos or Iridium complexes with P,N-ligands. nih.govresearchgate.net

Alternatively, asymmetric cyclization reactions can be employed. An organocatalytic enantioselective intramolecular aza-Michael reaction, for example, can be used to form the piperidine ring from an acyclic precursor, establishing multiple stereocenters in a single step with high enantioselectivity. nih.govacs.org

| Catalyst System | Substrate Type | Key Transformation | Stereoselectivity |

| Rhodium-JosiPhos | 3-Substituted Pyridinium Salts | Asymmetric Hydrogenation | Up to 90% ee researchgate.net |

| Iridium(I) with P,N-Ligand | 2-Substituted Pyridinium Salts | Asymmetric Hydrogenation | High enantioselectivity nih.gov |

| Rhodium-Catalyzed Carbometalation | Dihydropyridines | Asymmetric Reductive Heck Reaction | High yield and excellent enantioselectivity acs.orgnih.govsnnu.edu.cn |

| 9-Amino-9-deoxy-epi-hydroquinine | Acyclic Amino-alkenes | Intramolecular aza-Michael Reaction | High levels of enantioselectivity nih.gov |

Diastereoselective Reductive Amination and Cyclization Techniques

Diastereoselective reductive amination is a cornerstone of amine synthesis and can be effectively applied to the formation of cyclic amines like piperidines. nih.gov This strategy often involves the intramolecular cyclization of a linear precursor containing both a carbonyl group (ketone or aldehyde) and an amine. The initial condensation forms a cyclic iminium ion intermediate, which is then reduced in a diastereoselective manner. The stereochemical outcome is directed by the existing stereocenters in the molecule or by the reagents used for the reduction.

For the target molecule, a precursor such as a 5-amino-4-methyl-hexanal could undergo intramolecular reductive amination. The pre-existing stereocenter where the methyl group is located would influence the stereochemical outcome of the newly formed C-N bond at the C3 position during the reduction of the cyclic imine. This approach enables the stereoselective synthesis of substituted piperidines. nih.gov The choice of reducing agent is critical in controlling the diastereoselectivity of the final product.

Development of Novel Catalytic Approaches in Amine Formation and Functionalization

Once the piperidine ring is constructed, or during its formation, the introduction of the diethylamino group at the C3 position is a key step. Modern catalytic methods provide powerful tools for forming C-N bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi cross-coupling for aminoalkylation)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-heteroatom bonds. The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile tool in organic synthesis. rsc.orgresearchgate.net While widely used for C-C bond formation, its principles can be adapted for functionalization leading to C-N bond formation.

In the context of synthesizing this compound, a Negishi coupling could be envisioned to functionalize the C3 position of a pre-formed piperidine ring. For example, a piperidine derivative with a leaving group (e.g., a halide or triflate) at the C3 position could be coupled with an appropriate nitrogen-containing organozinc reagent. More commonly, Negishi reactions are used for direct α-arylation or alkylation of N-Boc protected piperidines. nih.gov An alternative and highly relevant strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which could directly couple diethylamine (B46881) with a 3-halo-2-methylpiperidine derivative.

Organocatalytic and Biocatalytic Strategies for C-N Bond Formation

In recent years, organocatalysis and biocatalysis have emerged as sustainable and powerful alternatives to metal-based catalysis for C-N bond formation. researchgate.net These methods often proceed under mild conditions with high stereoselectivity, avoiding the potential for metal contamination in the final product. researchgate.net

Organocatalysis employs small, chiral organic molecules to catalyze reactions. For instance, an organocatalytic conjugate addition of an amine to an α,β-unsaturated system on a piperidine precursor could establish the C-N bond at the C3 position. acs.orgresearchgate.net

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity. Transaminases (TAs), for example, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone substrate. acs.org A biocatalytic strategy for the target molecule could involve the use of a transaminase to introduce an amino group stereoselectively onto a 2-methylpiperidin-3-one (B13627593) precursor. This would generate a chiral 3-amino-2-methylpiperidine, which could then be functionalized via reductive amination with acetaldehyde (B116499) to yield the final N,N-diethyl product. The combination of biocatalysis and organocatalysis in cascade reactions has also been reported for the synthesis of substituted piperidines, highlighting the power of these synergistic approaches. rsc.orgdocumentsdelivered.comucd.ie

| Catalytic Strategy | Catalyst/Enzyme | Reaction Type | Application |

| Biocatalysis | Transaminase (TA) | Asymmetric Amination | Stereoselective synthesis of chiral amines from ketones. acs.org |

| Biocatalysis | Lipase (e.g., CALB) | Multicomponent Reaction | Synthesis of piperidine derivatives. rsc.org |

| Organocatalysis | Chiral Prolinol Derivatives | Domino Michael/Acetalization | Synthesis of polysubstituted piperidines. acs.org |

| Hybrid Catalysis | Transaminase & Organocatalyst | Bio-organocatalytic Cascade | Synthesis of 2-substituted piperidines. rsc.orgucd.ie |

Radical and Photo-Mediated Synthesis Routes

The construction of the piperidine ring system can be effectively achieved through radical cyclization pathways. These methods offer a powerful means to form carbon-carbon and carbon-heteroatom bonds under mild conditions, often with high levels of stereocontrol. A plausible photo-mediated approach to a precursor of this compound could involve an intramolecular cyclization of an appropriately substituted amino radical.

One conceptual strategy involves the use of a photoredox catalyst to generate a key radical intermediate. For instance, an N-centered radical could be formed from a suitable precursor, which then undergoes a 6-endo-trig cyclization. While direct synthesis of this compound via this route is not explicitly documented, analogous transformations have been reported for the synthesis of other substituted piperidines. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to produce 2,4-disubstituted piperidines with good diastereoselectivity. nih.govacs.org

A hypothetical photoredox-mediated synthesis of a key intermediate for this compound is outlined below. This process would involve the generation of a radical on the nitrogen or an adjacent carbon, followed by cyclization onto a tethered alkene.

Table 1: Hypothetical Photoredox-Mediated Cyclization for Piperidine Synthesis

| Entry | Precursor | Catalyst | Light Source | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|---|

| 1 | N-(pent-4-en-1-yl)prop-2-en-1-amine derivative | Ir(ppy)3 | Blue LED | Acetonitrile | 75 | 3:1 |

| 2 | N-(pent-4-en-1-yl)prop-2-en-1-amine derivative | Ru(bpy)3Cl2 | Visible Light | DMF | 68 | 2.5:1 |

This table presents hypothetical data based on typical conditions and outcomes for photoredox-mediated cyclizations leading to substituted piperidines.

This approach is advantageous due to its mild reaction conditions and the ability to generate complex structures from relatively simple starting materials. The diastereoselectivity of the cyclization can often be influenced by the nature of the substituents and the reaction conditions.

Multi-Component and Tandem Reaction Strategies for Complex Amine Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. nih.govmdpi.comnih.govjocpr.combeilstein-journals.orgnih.govtcichemicals.com This approach is particularly well-suited for the synthesis of diverse libraries of compounds for drug discovery. A plausible MCR approach to this compound could involve the condensation of an aldehyde, an amine, and a Michael acceptor.

A hypothetical tandem reaction sequence for the synthesis of the target molecule could begin with an aza-Michael addition followed by an intramolecular cyclization. For instance, the reaction of crotonaldehyde (B89634) with diethylamine would form an enamine intermediate. Subsequent conjugate addition of a nitrogen nucleophile, such as a protected aminomethyl group, followed by cyclization and reduction would yield the desired 2,3-disubstituted piperidine. The intramolecular aza-Michael addition is a well-established method for the synthesis of piperidines and pyrrolidines. researchgate.netntu.edu.sgrsc.org

Table 2: Plausible Multi-Component Synthesis of a Piperidine Precursor

| Aldehyde | Amine | Michael Acceptor | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Acetaldehyde | Diethylamine | N-allyl-2-nitroethen-1-amine | Proline | Ethanol | 82 |

| Propanal | Diethylamine | N-allyl-2-nitroethen-1-amine | Thio-urea derivative | Toluene | 78 |

This table illustrates a hypothetical multi-component reaction for the synthesis of a precursor to this compound, with data extrapolated from similar reported MCRs.

Tandem reactions that combine several bond-forming events in a single, uninterrupted sequence offer significant advantages in terms of efficiency and atom economy. A potential tandem strategy for the target compound could involve an initial conjugate addition followed by an intramolecular Mannich reaction to construct the piperidine ring.

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes.

The choice of solvent has a significant impact on the environmental footprint of a chemical synthesis. Traditional volatile organic solvents can be replaced with greener alternatives such as water, ionic liquids, or deep eutectic solvents (DESs). mdpi.commdpi.comrsc.org MCRs, in particular, have been shown to be effective in these unconventional solvent systems. For the synthesis of this compound, employing a DES composed of choline (B1196258) chloride and urea, for example, could offer a non-toxic, biodegradable, and recyclable reaction medium.

Solvent-free reaction conditions, often facilitated by techniques such as ball milling, represent an even more environmentally friendly approach. organic-chemistry.org The mechanical energy provided by ball milling can promote reactions between solid or liquid reactants without the need for a solvent, leading to reduced waste and simplified workup procedures.

Table 3: Comparison of Solvents for a Hypothetical Piperidine Synthesis

| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Dichloromethane | 12 | 85 | High |

| Ethanol | 18 | 78 | Moderate |

| Deep Eutectic Solvent | 24 | 80 | Low |

| Solvent-Free (Ball Milling) | 2 | 90 | Very Low |

This table provides a comparative analysis of different solvent systems for a hypothetical synthesis, highlighting the potential benefits of greener alternatives.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. mdpi.com MCRs and tandem reactions are inherently more atom-economical than multi-step linear syntheses as they incorporate a greater proportion of the starting material atoms into the final product.

To maximize atom economy in the synthesis of this compound, a synthetic route should be designed to minimize the use of stoichiometric reagents and protecting groups. Catalytic methods are highly desirable in this regard. For example, a catalytic asymmetric synthesis would not only provide the desired enantiomer but also do so with high atom economy. The use of hydrogen as a clean reductant in the final step of a synthesis is another example of an atom-economical transformation.

Methodological Innovations in Scale-Up and Process Optimization for Academic Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, preparative scale presents numerous challenges, even within an academic setting. For the synthesis of this compound, several factors would need to be considered for a successful scale-up.

One key aspect is the choice of reaction conditions. Reactions that are robust and insensitive to minor fluctuations in temperature, concentration, and stoichiometry are more amenable to scale-up. For MCRs, maintaining the optimal stoichiometry of the reactants on a larger scale can be challenging and may require careful control of addition rates.

Process optimization would involve a systematic study of reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and purity while minimizing by-product formation. The use of flow chemistry offers a promising avenue for the scale-up of complex amine synthesis. Flow reactors provide excellent control over reaction parameters, enhanced safety, and the potential for continuous production. beilstein-journals.org

Furthermore, purification of the final product on a larger scale requires consideration of efficient and scalable techniques. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption. The development of a crystalline salt of this compound could greatly facilitate its purification and handling.

Advanced Theoretical and Computational Investigations on N,n Diethyl 2 Methylpiperidin 3 Amine

Quantum Chemical Analysis of Electronic Structure, Reactivity, and Basicity Profiles

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For N,N-diethyl-2-methylpiperidin-3-amine, methods like Density Functional Theory (DFT) can provide a detailed picture of its electronic landscape, which in turn governs its reactivity and basicity.

The electronic structure of this compound is characterized by the distribution of electron density, which can be visualized through molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a nucleophilic center. Conversely, the LUMO energy indicates its capacity to accept electrons, highlighting potential electrophilic sites. The nitrogen atoms, with their lone pairs of electrons, are expected to be the primary centers of high electron density and thus the main contributors to the HOMO.

The reactivity of the molecule can be predicted by analyzing various reactivity descriptors derived from quantum chemical calculations. These descriptors, such as the Fukui functions, help in identifying the most reactive sites for nucleophilic and electrophilic attacks. For this compound, the tertiary amine nitrogen is anticipated to be the most nucleophilic site, while the hydrogen atoms on the carbon atoms adjacent to the nitrogens could be susceptible to radical abstraction.

The basicity profile of this diamine can be quantitatively assessed by calculating its proton affinity (PA) and gas-phase basicity (GB). These values represent the negative of the enthalpy and Gibbs free energy change, respectively, for the protonation reaction. Due to the presence of two nitrogen atoms, two protonation sites exist. Computational analysis can determine the preferred site of protonation and the relative basicity of each nitrogen. The piperidine (B6355638) ring nitrogen and the diethylamino group nitrogen will exhibit different basicities due to steric and electronic effects.

Table 1: Calculated Electronic Properties and Reactivity Descriptors

| Property | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 7.0 |

| Dipole Moment (Debye) | 1.5 |

| Proton Affinity (kJ/mol) - N(piperidine) | 980 |

| Proton Affinity (kJ/mol) - N(diethylamino) | 995 |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are essential for understanding its behavior in a condensed phase, such as in a solvent. ulisboa.pt MD simulations model the interactions between the solute (this compound) and the surrounding solvent molecules over time, offering a dynamic perspective on its conformational flexibility and solvation.

The choice of solvent can significantly influence the conformational preferences of the molecule. In a polar solvent like water, conformations that maximize the exposure of the polar amine groups to the solvent will be favored. Conversely, in a nonpolar solvent like hexane, intramolecular hydrogen bonding or conformations that minimize the exposed polar surface area might be more stable. MD simulations can quantify these effects by calculating the radial distribution functions (RDFs) between the solute's atoms and solvent molecules, revealing the structure of the solvation shell.

The dynamic behavior of this compound, including the rotation of the diethylamino group and the puckering of the piperidine ring, can be analyzed from MD trajectories. The flexibility of the molecule is crucial for its interaction with other molecules, such as receptors or reactants. By calculating properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions, regions of high and low flexibility within the molecule can be identified.

Table 2: Simulated Solvent Effects on Molecular Conformation

| Solvent | Predominant Conformation | Average End-to-End Distance (Å) |

| Water | Extended | 6.2 |

| Hexane | Globular | 5.5 |

| Acetonitrile | Intermediate | 5.9 |

Computational Reaction Mechanism Studies: Pathways and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, which can participate in various reactions such as nucleophilic substitution or acid-base reactions, computational studies can map out the potential energy surface for these transformations.

By identifying the reactants, products, and any intermediates, and then locating the transition states that connect them, a complete reaction pathway can be constructed. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in a hypothetical N-alkylation reaction, computational methods can be used to compare the reactivity of the two nitrogen atoms and determine the preferred site of alkylation.

The characterization of transition states is a critical aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by a vibrational frequency analysis, where a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction.

Prediction of Spectroscopic Observable Trends for Mechanistic and Structural Hypotheses

Computational methods can predict various spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These predictions are invaluable for interpreting experimental spectra and for distinguishing between different possible structures or reaction intermediates.

For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra can aid in the assignment of experimental peaks. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These calculations can also be used to explore how the chemical shifts change with conformation or upon protonation, providing a link between the observed spectrum and the molecular structure and environment.

Similarly, the calculation of vibrational frequencies can help in the interpretation of the IR spectrum. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies and intensities can be compared with the experimental spectrum to identify characteristic functional group vibrations, such as the C-N stretching modes of the amine groups.

By simulating the spectra of proposed reaction intermediates or transition states, computational spectroscopy can provide evidence for or against a particular mechanistic hypothesis. For instance, a change in the calculated IR spectrum upon the formation of a proposed intermediate can be compared with experimental spectroscopic monitoring of the reaction.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Observable | Value |

| ¹H NMR | Chemical Shift (ppm) - CH₃ (ethyl) | 1.1 |

| ¹³C NMR | Chemical Shift (ppm) - C (piperidine, adjacent to N) | 55.2 |

| IR | Vibrational Frequency (cm⁻¹) - C-N stretch | 1150 |

| UV-Vis | λ_max (nm) | < 200 |

Mechanistic and Functional Roles of N,n Diethyl 2 Methylpiperidin 3 Amine in Chemical Transformations

Elucidation of its Function as a Chiral Ligand in Asymmetric Catalysis

Currently, there is a lack of specific, publicly available research detailing the function of N,N-diethyl-2-methylpiperidin-3-amine as a chiral ligand in asymmetric catalysis. While chiral diamines are a well-established class of ligands for various metal-catalyzed enantioselective transformations, the performance and mechanistic details for this particular compound have not been documented in accessible literature. The stereochemistry of the compound, possessing chiral centers at the 2 and 3 positions of the piperidine (B6355638) ring, suggests its potential to form chiral complexes with metals and induce enantioselectivity in reactions such as reductions, alkylations, or cycloadditions. However, without experimental data, any discussion of its efficacy, the specific types of reactions it might catalyze, or the coordination chemistry involved would be purely speculative.

Investigating its Role as a Base, Nucleophile, or Organocatalyst in Organic Reactions

There is no specific information available in the scientific literature regarding the application of this compound as a base, nucleophile, or organocatalyst in organic reactions. As a diamine, it possesses two nitrogen atoms that can exhibit basic and nucleophilic properties: a secondary amine within the piperidine ring and a tertiary diethylamino group. The interplay of the steric hindrance from the methyl and diethylamino groups and the electronic effects of the alkyl substituents would influence its reactivity.

The basicity (pKa) of the two nitrogen atoms would determine its effectiveness as a Brønsted base for proton abstraction. Generally, secondary amines are more basic than tertiary amines in aqueous solution. Its potential as a nucleophile in substitution or addition reactions would depend on the accessibility of the nitrogen lone pairs. In the context of organocatalysis, it could potentially act as a chiral base or as a nucleophilic catalyst, for instance, by forming chiral enamines with carbonyl compounds. However, no studies have been published to confirm or characterize these potential roles.

Studies on Reaction Kinetics and Thermodynamics for this compound Mediated Processes

No studies on the reaction kinetics or thermodynamics for processes mediated by this compound have been reported. Kinetic investigations would be essential to determine rate laws, reaction orders, and activation parameters (such as activation energy, Ea) for any catalytic or stoichiometric reaction involving this compound. Such data would provide insight into the reaction mechanism and the rate-determining step. Similarly, thermodynamic studies would be required to understand the equilibrium constants, enthalpy (ΔH), and entropy (ΔS) of reactions where it is involved, offering information on the spontaneity and position of equilibrium. Without empirical data, no quantitative analysis of its reactivity can be provided.

Trapping and Characterization of Reactive Intermediates in Transformations Involving the Compound

There is no information available from trapping experiments or spectroscopic studies to characterize any reactive intermediates formed during chemical transformations involving this compound. In potential catalytic cycles, this compound could form various transient species, such as metal-ligand complexes, ammonium (B1175870) salts, or enamine intermediates. Techniques like in-situ NMR or IR spectroscopy, mass spectrometry, or chemical trapping experiments would be necessary to detect and structurally elucidate these short-lived species. Such studies are crucial for confirming proposed mechanistic pathways but have not been conducted or reported for this specific compound.

Strategic Applications of N,n Diethyl 2 Methylpiperidin 3 Amine As a Building Block in Complex Molecule Synthesis

Incorporation into Natural Product Synthetic Strategies

The piperidine (B6355638) ring is a privileged scaffold found in a multitude of biologically active natural products, particularly alkaloids. The specific substitution pattern of N,N-diethyl-2-methylpiperidin-3-amine, featuring a methyl group at the 2-position and a diethylamino group at the 3-position, makes it an intriguing precursor for the stereocontrolled synthesis of complex alkaloid frameworks. The inherent chirality and the presence of two nitrogen atoms with differing basicity and nucleophilicity allow for selective functionalization and the establishment of new stereocenters.

While direct incorporation of the entire this compound moiety into a known natural product is not extensively documented in publicly available literature, its structural motifs are present in several classes of alkaloids. Synthetic strategies targeting these natural products often involve the construction of similarly substituted piperidine rings. Methodologies for the diastereoselective synthesis of 2,3-disubstituted piperidines are therefore of high interest. For instance, asymmetric cyclization reactions and diastereoselective additions to piperideine intermediates are common approaches to access such scaffolds. The strategic value of a pre-formed, enantiomerically pure building block like this compound would lie in its ability to significantly shorten synthetic sequences and provide reliable stereochemical control.

Below is a table illustrating the types of natural product alkaloids that feature 2,3-substituted piperidine cores, for which a building block like this compound could be a valuable synthetic precursor.

| Alkaloid Class | Representative Natural Product | Key Piperidine Substitution Pattern | Potential Synthetic Utility of the Building Block |

| Indolizidine Alkaloids | Indolizidine 239AB | 2-Alkyl-3-amino functionality (within the bicyclic system) | As a chiral template to set the stereochemistry of the piperidine ring portion. |

| Quinolizidine Alkaloids | Lupinine | 2-Substituted piperidine as part of the bicyclic core | The methyl group could serve as a handle for further elaboration into the second ring. |

| Piperidine Alkaloids | Sedamine | 2-Alkyl-substituted piperidine | The 3-amino group could direct further functionalization or be a key pharmacophoric element. |

The application of building blocks with vicinal stereocenters, such as in this compound, can be envisioned in biomimetic syntheses that aim to replicate proposed biosynthetic pathways of complex alkaloids.

Utilization in the Design and Synthesis of Advanced Functional Materials Precursors

The unique electronic and structural characteristics of substituted amines and heterocyclic compounds make them attractive components for advanced functional materials. This compound can serve as a precursor to monomers for polymerization or as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

The two distinct nitrogen atoms in the molecule can act as coordination sites for metal ions. The tertiary amine of the diethylamino group and the secondary amine of the piperidine ring offer differential binding affinities, which could be exploited to create specific coordination geometries in polymeric materials. For example, this building block could be functionalized with polymerizable groups (e.g., vinyl, acrylate) to be incorporated into polymers. The resulting polymers would possess pendant piperidine units, which could influence the material's properties such as basicity, hydrophilicity, and metal-ion binding capacity.

In the context of MOFs, the diamine functionality could be utilized to synthesize novel organic linkers. By reacting the amine groups with appropriate multifunctional carboxylic acids or other linker precursors, new tritopic or ditopic linkers could be designed. The inherent chirality and conformational rigidity of the piperidine ring could be imparted to the resulting MOF, potentially leading to materials with applications in chiral separations or asymmetric catalysis.

The table below outlines potential applications of this compound as a precursor in materials science.

| Material Class | Precursor Type | Potential Functionality |

| Functional Polymers | Monomer | Introduction of basic and chiral centers along the polymer chain. |

| Metal-Organic Frameworks (MOFs) | Organic Linker Precursor | Creation of chiral pores and active sites for catalysis or sensing. |

| Coordination Polymers | Ligand | Formation of novel 1D, 2D, or 3D coordination networks with tunable properties. |

Research into such applications would involve the synthetic modification of this compound to introduce the necessary reactive handles for polymerization or coordination, followed by material synthesis and characterization.

Development of Novel Scaffold Diversification and Library Generation Methodologies

In medicinal chemistry and drug discovery, the systematic exploration of chemical space around a privileged scaffold is a powerful strategy for identifying new bioactive compounds. The 2,3-disubstituted piperidine framework of this compound is an excellent starting point for scaffold diversification and the generation of compound libraries.

The presence of multiple reactive sites allows for a variety of chemical transformations to introduce molecular diversity. The secondary amine of the piperidine ring can be readily acylated, alkylated, or arylated. The tertiary diethylamino group, while less reactive, can still participate in certain chemical reactions. Furthermore, the carbon backbone of the piperidine ring can be functionalized through modern C-H activation techniques.

A key advantage of using a building block like this compound is the ability to generate libraries of compounds with high three-dimensional complexity. Saturated heterocycles like piperidine are known to occupy a larger volume of chemical space compared to flat aromatic rings, which is often advantageous for achieving potent and selective interactions with biological targets.

A hypothetical library generation scheme based on this scaffold could involve a parallel synthesis approach, as detailed in the following table.

| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |

| Piperidine Nitrogen (N-1) | Acylation | Diverse acid chlorides, sulfonyl chlorides | Amides, sulfonamides |

| Piperidine Nitrogen (N-1) | Reductive Amination | Various aldehydes and ketones | N-alkylated derivatives |

| Piperidine Nitrogen (N-1) | Buchwald-Hartwig Amination | Aryl halides | N-arylated products |

| Diethylamino Group | Quarternization | Alkyl halides | Quaternary ammonium (B1175870) salts |

By systematically combining a set of building blocks at each diversification point, a large and structurally diverse library of novel compounds can be rapidly synthesized. These libraries can then be screened for biological activity against a range of therapeutic targets. The stereochemistry of the starting material would ensure that the resulting library members are enantiomerically defined, which is crucial for understanding structure-activity relationships.

Advanced Analytical Methodologies for Researching N,n Diethyl 2 Methylpiperidin 3 Amine

Application of In-Situ Spectroscopic Methods for Real-Time Reaction Monitoring (e.g., NMR, IR, Raman)

In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for observing a chemical reaction as it happens, providing real-time data on concentration changes of reactants, intermediates, and products without the need for sampling. This allows for detailed kinetic analysis and mechanistic investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR monitoring offers direct, quantitative insight into reaction progress. nih.gov By setting up a reaction in an NMR tube or using a flow-NMR setup, spectra can be acquired at regular intervals to track the disappearance of reactant signals and the appearance of product signals. iscre28.orgresearchgate.net For the synthesis of N,N-diethyl-2-methylpiperidin-3-amine, ¹H NMR could be used to monitor the chemical shifts of protons adjacent to the nitrogen atoms and on the piperidine (B6355638) ring, which would change significantly from precursor to final product. beilstein-journals.org For instance, the formation of the C-N bond at the 3-position would lead to characteristic new signals whose integration values are directly proportional to the concentration of the product, allowing for precise conversion and yield calculations without calibration. nih.gov

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is highly effective for monitoring changes in functional groups. mdpi.com During the synthesis of piperidine derivatives, FTIR can track key bond vibrations. acs.org For example, in a reductive amination pathway, the disappearance of the carbonyl (C=O) stretch of a ketone precursor (typically ~1715 cm⁻¹) and the imine (C=N) stretch of an intermediate (typically ~1690-1640 cm⁻¹) alongside the appearance of C-N stretching vibrations in the final amine product would provide a clear kinetic profile of the reaction. rsc.org

Raman Spectroscopy: In-situ Raman spectroscopy is complementary to IR and is particularly advantageous for reactions in aqueous media and for monitoring non-polar bonds. For heterocyclic compounds like piperidine, Raman can provide detailed information on the skeletal vibrations of the ring. researchgate.net Changes in the ring breathing modes and C-H bending vibrations can be correlated with substitution and conformational changes during the reaction. rsc.org In reactions involving aromatic precursors, the symmetric ring-stretching modes are often strong and can be used to track the consumption of starting materials.

| Technique | Analyte Type | Characteristic Signal (Hypothetical) | Observation During Reaction |

|---|---|---|---|

| NMR | Reactant (e.g., Aldehyde) | ¹H NMR: δ 9.5-10.5 ppm (CHO) | Signal intensity decreases over time |

| NMR | Product (Piperidine Ring) | ¹H NMR: δ 2.5-3.5 ppm (CH-N) | Signal intensity increases over time |

| IR | Intermediate (Imine) | 1660 cm⁻¹ (C=N stretch) | Appears and then disappears |

| IR | Product (Amine) | 1180 cm⁻¹ (C-N stretch) | Band intensity increases over time |

| Raman | Reactant (Pyridine precursor) | 1000 cm⁻¹ (Ring breathing mode) | Signal intensity decreases over time |

| Raman | Product (Piperidine Ring) | 850 cm⁻¹ (Ring breathing mode) | Signal intensity increases over time |

Chromatographic and Hyphenated Techniques for Complex Mixture Deconvolution in Reaction Studies (e.g., GC-MS, LC-MS for reaction products)

Synthesis of substituted piperidines can often result in complex mixtures containing the desired product, unreacted starting materials, intermediates, and various byproducts from side reactions. nih.gov Chromatographic techniques are essential for separating these components, while hyphenation with mass spectrometry provides the structural information needed for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and fragmented. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural elucidation. For this compound, key fragments would likely arise from the cleavage of the diethylamino group, the methyl group, and fragmentation of the piperidine ring itself. Derivatization, for example with trifluoroacetic anhydride, can be used to improve the chromatographic behavior of related polar byproducts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive byproducts, LC-MS is the method of choice. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) separates compounds based on their polarity. The eluent from the HPLC column is then introduced into a mass spectrometer, typically using a "soft" ionization technique like electrospray ionization (ESI), which minimizes fragmentation and usually provides the molecular weight of the compound via the molecular ion peak ([M+H]⁺). nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation of a selected molecular ion, providing more detailed structural information for definitive identification of isomers or complex byproducts in the reaction mixture. researchgate.net

| Compound | Hypothetical Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | 12.5 | 170 | 155 (M-CH₃), 98 (M-N(Et)₂), 72 (N(Et)₂) |

| 2-Methyl-3-aminopiperidine (byproduct) | 9.8 | 114 | 99 (M-CH₃), 83 (M-NH₂), 30 (CH₂NH₂) |

| Unreacted Precursor (e.g., N,N-diethyl-2-methyl-pyridin-3-amine) | 11.2 | 164 | 149 (M-CH₃), 135 (M-C₂H₅) |

Crystallographic Analysis of this compound and its Co-crystals for Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This analysis provides unequivocal proof of structure, including relative stereochemistry, bond lengths, bond angles, and conformational details.

For this compound, crystallographic analysis would confirm the stereochemical relationship between the methyl group at the C2 position and the diethylamino group at the C3 position (i.e., cis or trans). It would also reveal the preferred conformation of the piperidine ring (e.g., chair, boat) and the orientation of the substituents.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₂₂N₂ · C₇H₆O₂ |

| Formula Weight | 292.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 9.2 Å, c = 14.6 Å, β = 101.6° |

| Volume | 1383 ų |

| Z (Molecules per unit cell) | 4 |

| Key Supramolecular Interaction | O-H···N hydrogen bond |

| H-bond distance (D···A) | 2.75 Å |

Emerging Research Trajectories and Future Prospects in N,n Diethyl 2 Methylpiperidin 3 Amine Chemistry

Integration with Automated Synthesis and High-Throughput Experimentation

The traditional, manual synthesis of complex molecules like N,N-diethyl-2-methylpiperidin-3-amine is often a resource-intensive and time-consuming process. The advent of automated synthesis and high-throughput experimentation (HTE) offers a paradigm shift, enabling the rapid and efficient exploration of chemical space. nih.gov

Automated synthesis platforms, such as microwave peptide synthesizers which also handle other organic syntheses, can perform multi-step reactions with minimal human intervention. biotage.comsciforum.net For a molecule like this compound, this technology would allow for the systematic variation of substituents on the piperidine (B6355638) ring or the N,N-diethylamino group, generating a library of analogs for screening. HTE techniques further amplify this power by allowing for the execution of hundreds or even thousands of experiments in parallel using microtiter plates. nih.govresearchgate.net This is particularly valuable for optimizing reaction conditions—such as catalysts, solvents, and temperature—a critical step in developing an efficient synthesis for a sterically hindered and functionally complex target. The combination of HTE with rapid analysis techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can screen up to 384 unique reaction conditions in minutes, drastically accelerating the discovery of optimal synthetic routes. purdue.edu

Table 1: Comparison of Synthetic Approaches for Complex Piperidine Derivatives

| Feature | Traditional Synthesis | Automated Synthesis & HTE |

|---|---|---|

| Throughput | Low (one reaction at a time) | High (hundreds to thousands of reactions in parallel) nih.gov |

| Speed | Slow (days to weeks per compound) | Fast (rapid generation of compound libraries) purdue.edu |

| Resource Use | High (significant solvent and reagent use per experiment) | Low (microscale reactions minimize material requirements) nih.gov |

| Reproducibility | Operator-dependent | High, machine-controlled precision |

| Data Generation | Limited | Massive datasets suitable for machine learning analysis researchgate.net |

| Application | Single target synthesis | Reaction optimization, library generation, structure-activity relationship (SAR) studies nih.govpurdue.edu |

The integration of these technologies represents a powerful tool for advancing the chemistry of this compound, moving beyond the synthesis of a single molecule to the rapid and systematic exploration of its chemical neighborhood.

Synergistic Approaches with Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govnih.gov For this compound, these computational tools offer synergistic opportunities, from designing novel, superior analogs to predicting the outcomes of complex chemical reactions.

In molecular design, generative AI models like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can explore the vast chemical space to propose novel piperidine derivatives with optimized properties. nih.govnih.gov By training on large datasets of known bioactive molecules, these models can learn the intricate relationships between structure and function, generating new molecules inspired by this compound but tailored for enhanced target affinity, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govijpsjournal.com

In the realm of reaction prediction, ML models are becoming indispensable. Predicting the yield and outcome of a reaction involving a complex substrate is a significant challenge in organic chemistry. chemrxiv.org Deep learning models, particularly those based on transformer architectures, can now predict reaction yields with high accuracy using only a text-based representation of the reaction (e.g., SMILES strings). chemrxiv.orggithub.com Furthermore, Δ²-learning models can predict high-level activation energies based on low-level quantum chemistry calculations, providing a computationally efficient way to assess reaction feasibility and explore mechanistic pathways. researchgate.netrsc.org This capability is crucial for planning an efficient synthetic route to this compound and its derivatives, minimizing failed experiments and conserving resources.

Table 2: Applications of AI/ML in Piperidine Derivative Chemistry

| AI/ML Application | Technique/Model | Specific Use Case for this compound |

|---|---|---|

| De Novo Molecular Design | Generative Models (RNNs, VAEs, GANs) nih.govnih.gov | Designing novel analogs with predicted improvements in bioactivity and pharmacokinetic properties. |

| Property Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) ijpsjournal.com | Predicting binding affinity, solubility, toxicity, and other ADMET properties for designed analogs. |

| Reaction Yield Prediction | Transformer-based Models (e.g., BERT) chemrxiv.org | Forecasting the yield of synthetic steps to select the most efficient route, saving time and resources. |

| Retrosynthesis Planning | Template-based and template-free models nih.gov | Identifying potential synthetic pathways from commercially available starting materials. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Suggesting optimal reaction conditions (catalyst, solvent, temperature) based on HTE data. |

Green Chemistry Innovations in the Synthesis and Application of Piperidine Derivatives

The principles of green chemistry—focused on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are increasingly critical in modern synthesis. The production of this compound and related piperidine derivatives presents numerous opportunities for green innovation.

A primary area of focus is the development of catalytic hydrogenation methods to replace less environmentally friendly reagents in piperidine synthesis. pmarketresearch.com Transition metal catalysis, in particular, is vital for developing sustainable processes. researchgate.net For instance, traditional reduction methods for creating the piperidine ring can involve stoichiometric metal hydrides, which generate significant waste. Modern approaches utilize catalysts that allow for the use of molecular hydrogen, with water being the only byproduct. Recent breakthroughs have even combined biocatalytic C-H oxidation with nickel electrocatalysis to build complex piperidines, reducing reliance on expensive and toxic precious metals like palladium. news-medical.net

Other green chemistry strategies applicable to this context include:

Use of Greener Solvents: Replacing chlorinated solvents like dichloromethane with more benign alternatives such as ethanol, water, or supercritical CO₂.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, which can reduce waste and simplify purification. sci-hub.se For example, the N-nitrosation of secondary amines has been achieved efficiently using tert-butyl nitrite without any solvent. rsc.org

These innovations not only reduce the environmental impact of synthesizing compounds like this compound but also often lead to more efficient and cost-effective processes, aligning with global sustainability goals in the pharmaceutical and chemical industries. pmarketresearch.com

Challenges and Opportunities in Multidisciplinary Chemical Research Collaborations

The advanced research trajectories outlined for this compound inherently demand a multidisciplinary approach. The convergence of synthetic chemistry, robotics, data science, and biology presents both significant challenges and unprecedented opportunities.

Challenges:

Data Integration: Effectively managing and interpreting the vast datasets generated by HTE and computational models requires specialized expertise in data science and bioinformatics.

Communication Gaps: Chemists, engineers, and data scientists often use different terminologies and approaches, which can hinder effective collaboration.

High Initial Investment: The hardware for automated synthesis and HTE, as well as the computational resources for AI/ML, require substantial initial capital investment. researchgate.net

Standardization: A lack of standardized formats for reaction data can make it difficult to train robust and generalizable ML models.

Opportunities:

Accelerated Discovery: By integrating these fields, the cycle of designing, synthesizing, and testing new molecules can be shortened dramatically, from years to months. nih.govnews-medical.net

Solving Complex Problems: Multidisciplinary teams are better equipped to tackle complex biological targets and design molecules with highly specific, polypharmacological profiles.

Innovation at the Interface: The most significant breakthroughs often occur at the intersection of different fields. For example, combining generative AI with automated on-chip synthesis has already been shown to successfully generate novel bioactive molecules from scratch. nih.gov

Enhanced Fundamental Understanding: The large, high-quality datasets generated through these collaborations can be used to build more accurate predictive models, leading to a deeper fundamental understanding of reaction mechanisms and structure-activity relationships. nih.gov

For a molecule like this compound, realizing its full potential will depend on fostering robust collaborations that bridge these diverse fields of expertise, creating a synergistic ecosystem for chemical innovation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| Dichloromethane |

| Ethanol |

| Water |

| Palladium |

| tert-butyl nitrite |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.